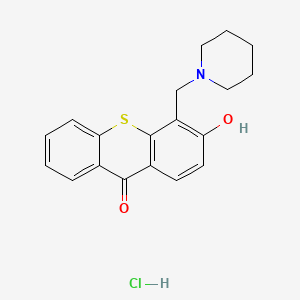
9-Thioxanthenone, 3-hydroxy-4-piperidinomethyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-piperidinomethylthioxanthone hydrochloride is a heterocyclic organic compound with the molecular formula C18H19NO2S·HCl. It is known for its unique structure, which includes a thioxanthone core substituted with a hydroxy group and a piperidinomethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-piperidinomethylthioxanthone hydrochloride typically involves the following steps:
Formation of Thioxanthone Core: The thioxanthone core can be synthesized through the cyclization of appropriate precursors, such as 2-mercaptobenzoic acid and benzophenone derivatives, under acidic conditions.
Piperidinomethylation: The piperidinomethyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophilic intermediate, such as a halomethylthioxanthone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-Hydroxy-4-piperidinomethylthioxanthone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioxanthone core can be reduced to form thioxanthene derivatives.
Substitution: The piperidinomethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thioxanthene derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学的研究の応用
3-Hydroxy-4-piperidinomethylthioxanthone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 3-Hydroxy-4-piperidinomethylthioxanthone hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
Thioxanthone: The parent compound, lacking the hydroxy and piperidinomethyl groups.
4-Piperidinomethylthioxanthone: Similar structure but without the hydroxy group.
3-Hydroxythioxanthone: Similar structure but without the piperidinomethyl group
Uniqueness
3-Hydroxy-4-piperidinomethylthioxanthone hydrochloride is unique due to the presence of both the hydroxy and piperidinomethyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
29529-51-9 |
|---|---|
分子式 |
C19H20ClNO2S |
分子量 |
361.9 g/mol |
IUPAC名 |
3-hydroxy-4-(piperidin-1-ylmethyl)thioxanthen-9-one;hydrochloride |
InChI |
InChI=1S/C19H19NO2S.ClH/c21-16-9-8-14-18(22)13-6-2-3-7-17(13)23-19(14)15(16)12-20-10-4-1-5-11-20;/h2-3,6-9,21H,1,4-5,10-12H2;1H |
InChIキー |
VWALCWBFMOIMMU-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2SC4=CC=CC=C4C3=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


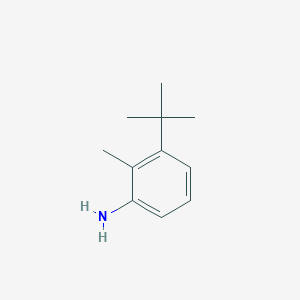
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
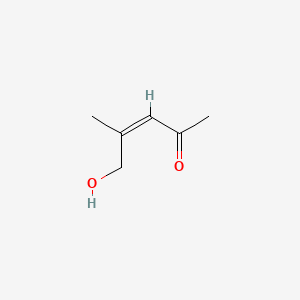

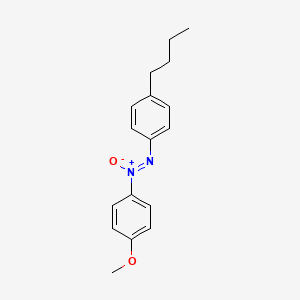
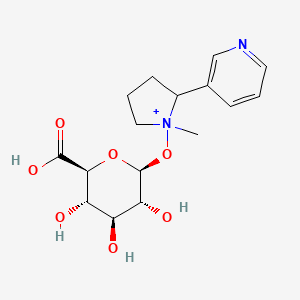
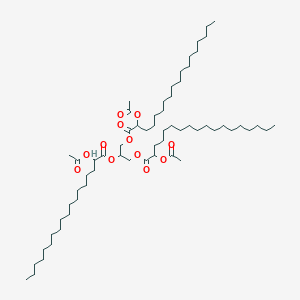
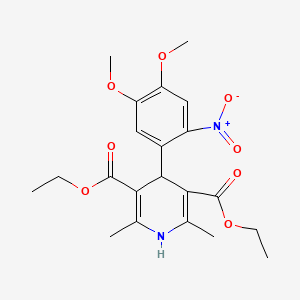


![N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide](/img/structure/B13821883.png)
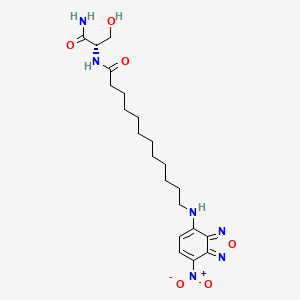
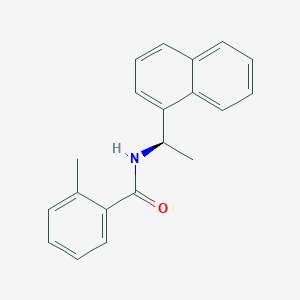
![2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone](/img/structure/B13821903.png)
